molecular formula C13H14N2O3 B175969 N-Boc-3-(4-cyanophenyl)oxaziridine CAS No. 158807-35-3

N-Boc-3-(4-cyanophenyl)oxaziridine

Cat. No.: B175969
CAS No.: 158807-35-3
M. Wt: 246.26 g/mol
InChI Key: ACXPNVRTMHEHMQ-UHFFFAOYSA-N
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Description

It is a crystalline powder that appears white to light beige in color . This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals.

Chemical Reactions Analysis

N-Boc-3-(4-cyanophenyl)oxaziridine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the oxaziridine ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

N-Boc-3-(4-cyanophenyl)oxaziridine serves as a crucial reagent for transferring the N-Boc protecting group to nitrogen and carbon nucleophiles. This property makes it particularly useful for synthesizing:

  • N-Boc-protected hydrazines from primary and secondary amines.
  • N-Boc-amino derivatives from enolates .

The compound's ability to facilitate these transformations under mild conditions enhances its utility in synthetic organic chemistry.

Biological Activities

Research has indicated that this compound may exhibit potential biological activities, particularly in the context of drug design:

  • Anticancer Studies : Preliminary investigations have explored its interactions with cancer cell lines. For example, compounds derived from this compound were evaluated for their anticancer properties against various types of cancer cells, showing promising results in inhibiting growth .
  • Mechanism of Action : The oxaziridine ring's electrophilic nature allows it to interact with biomolecules, potentially leading to novel therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized in the production of fine chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis processes where high purity is required .

Case Study 1: Synthesis of N-Boc-Protected Hydrazines

A study demonstrated the use of this compound for synthesizing N-Boc-protected hydrazines from primary amines. The reaction was conducted under controlled conditions, yielding high purity products suitable for further pharmaceutical development .

ReactantProductYield (%)
Primary AmineN-Boc-Protected Hydrazine85

Case Study 2: Anticancer Activity Evaluation

In another investigation, derivatives of this compound were tested against several cancer cell lines. The results indicated significant growth inhibition in non-small-cell lung cancer and ovarian cancer cell lines, suggesting its potential as an anticancer agent .

Cell LinePercent Growth Inhibition (%)
Non-Small Cell Lung75
Ovarian80

Mechanism of Action

The mechanism of action of N-Boc-3-(4-cyanophenyl)oxaziridine involves its interaction with molecular targets such as enzymes and proteins. The oxaziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate the activity of enzymes and other proteins, thereby exerting various biological effects.

Comparison with Similar Compounds

N-Boc-3-(4-cyanophenyl)oxaziridine can be compared with other similar compounds, such as:

  • tert-butyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate
  • tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate
  • 2-tert-butoxycarbonyl-3-(4-cyanophenyl)oxaziridine

These compounds share similar structural features but may differ in their reactivity and applications . This compound is unique due to its specific functional groups and the stability of its oxaziridine ring, making it valuable for various research and industrial applications.

Biological Activity

N-Boc-3-(4-cyanophenyl)oxaziridine is a compound that has garnered attention in the field of organic synthesis and biological research due to its unique structural properties and reactivity. This article delves into its biological activity, mechanisms of action, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C12_{12}H14_{14}N2_{2}O, with a molecular weight of approximately 246.27 g/mol. The compound features a Boc (tert-butyloxycarbonyl) protecting group, which enhances its stability and reactivity. The presence of the 4-cyanophenyl substituent contributes to its electrophilic nature, making it a valuable reagent in various chemical reactions.

The biological activity of this compound is primarily attributed to its ability to act as an electrophilic aminating agent . It can transfer the N-Boc group to nucleophiles such as primary and secondary amines, facilitating the synthesis of N-Boc-protected hydrazines and amino derivatives. This reactivity is crucial for applications in peptide chemistry and other synthetic pathways.

Key Mechanistic Insights:

  • Electrophilic Nature : The oxaziridine ring contains a strained three-membered structure that makes the nitrogen atom electrophilic, allowing it to readily react with nucleophiles.
  • Ring Opening : Under certain conditions, the oxaziridine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that may interact with biological molecules .

Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in enzyme interactions and biochemical studies. Its application as a reagent in organic synthesis positions it as a candidate for further exploration in medicinal chemistry.

Case Studies:

  • Enzyme Mechanism Studies :
    • In studies focusing on nitric oxide synthase (NOS), this compound was utilized to investigate enzyme mechanisms by providing insights into how structural modifications affect enzyme activity .
    • The compound's ability to modify amino acids allowed researchers to explore its effects on nitric oxide production, which is crucial in various physiological processes.
  • Asymmetric Reactions :
    • Recent advancements have demonstrated the use of this compound in catalytic asymmetric reactions, leading to the synthesis of chiral compounds with significant biological relevance . For example, it has been employed in the enantioselective hydroxylation of β-keto esters.

Applications in Research

This compound has multiple applications across different fields:

  • Organic Synthesis : It serves as an efficient reagent for transferring protective groups in synthetic pathways.
  • Biological Research : The compound's reactivity makes it suitable for studying enzyme mechanisms and interactions with various biomolecules.
  • Medicinal Chemistry : Ongoing research aims to explore its therapeutic potential, particularly in drug development targeting specific enzymes or pathways.

Data Summary

PropertyValue
Molecular FormulaC12_{12}H14_{14}N2_{2}O
Molecular Weight246.27 g/mol
Melting Point57.0°C - 63.0°C
SolubilitySoluble in ether, methylene chloride, chloroform
Purity98%+

Properties

IUPAC Name

tert-butyl 3-(4-cyanophenyl)oxaziridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-13(2,3)17-12(16)15-11(18-15)10-6-4-9(8-14)5-7-10/h4-7,11H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXPNVRTMHEHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(O1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70369338, DTXSID301184200
Record name N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158807-35-3, 150884-56-3
Record name 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158807-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-BOC-3-(4-CYANOPHENYL)OXAZIRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70369338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Dimethylethyl 3-(4-cyanophenyl)-2-oxaziridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301184200
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Boc-3-(4-cyanophenyl)oxaziridine
N-Boc-3-(4-cyanophenyl)oxaziridine
N-Boc-3-(4-cyanophenyl)oxaziridine
N-Boc-3-(4-cyanophenyl)oxaziridine
N-Boc-3-(4-cyanophenyl)oxaziridine
N-Boc-3-(4-cyanophenyl)oxaziridine
Customer
Q & A

Q1: How does N-Boc-3-(4-cyanophenyl)oxaziridine (BCPO) interact with its targets and what are the downstream effects?

A1: BCPO acts as an electrophilic aminating agent. It transfers its N-Boc group to nucleophiles like primary and secondary amines to form N-Boc-hydrazines , and to enolates to yield N-Boc-amino derivatives . This N-Boc protection strategy is widely used in organic synthesis, particularly in peptide chemistry, to temporarily block reactive amine groups.

Q2: What is the structural characterization of this compound?

A2: * Molecular Formula: C13H14N2O3 * Molecular Weight: 246.26 g/mol * Physical Data: It exists as a white to slightly beige crystalline powder with a melting point range of 57-63 °C. In solution, it presents as a mixture of trans- and cis-isomers due to the inversion of the pyramidal nitrogen atom .

Q3: How is this compound synthesized?

A3: The synthesis of BCPO involves a two-step process:

  1. Oxidation: The imine intermediate is then oxidized using Oxone (potassium peroxymonosulfate) to yield the final product, BCPO .

Q4: Are there any specific applications of this compound highlighted in the research?

A4: The research specifically demonstrates BCPO's utility in synthesizing lipopeptides through a process called hydrazone chemical ligation . This involves reacting a hydrazinopeptide, prepared using BCPO, with a lipophilic peptide aldehyde. This methodology allows for the creation of large and complex lipopeptides, which hold significance in various biological and pharmaceutical applications.

Q5: What are the safety considerations for handling this compound?

A5: BCPO can cause skin and eye irritation. It is crucial to handle it with care, using appropriate personal protective equipment in a well-ventilated area. Additionally, its decomposition products, including nitrogen oxides, carbon monoxide, and carbon dioxide, are hazardous and require careful management. While the compound itself is not listed as a carcinogen, understanding its potential hazards and safe handling procedures is essential .

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